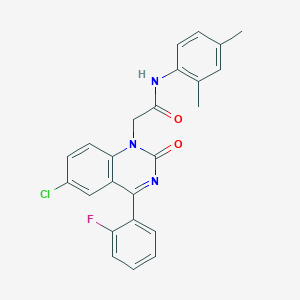

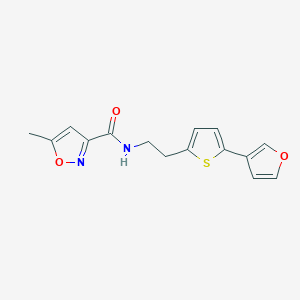

![molecular formula C13H13BO3 B2985554 [2-(Phenoxymethyl)phenyl]boronic acid CAS No. 729558-57-0](/img/structure/B2985554.png)

[2-(Phenoxymethyl)phenyl]boronic acid

概要

説明

“[2-(Phenoxymethyl)phenyl]boronic acid” is a type of boronic acid, which are increasingly utilized in diverse areas of research . Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Synthesis Analysis

Phenylboronic acids and their derivatives are important building blocks in organic synthesis . The synthesis of these compounds involves various reactions, including the Suzuki–Miyaura reaction . Protodeboronation of pinacol boronic esters is also reported .Chemical Reactions Analysis

Boronic acids participate in numerous cross-coupling reactions where they serve as a source of a phenyl group . They are also involved in the Suzuki–Miyaura coupling reaction , and the protodeboronation of pinacol boronic esters .科学的研究の応用

Catalytic Applications in Organic Synthesis

[2-(Phenoxymethyl)phenyl]boronic acid and its derivatives have been identified as efficient catalysts for the direct and chemoselective activation of oxime N-OH bonds in the Beckmann rearrangement, a pivotal reaction for producing amides from oximes. This reaction operates under mild conditions and demonstrates a broad substrate scope, high functional group tolerance, and provides access to functionalized amide products that might be challenging to obtain through traditional methods. The mechanism involves a novel boron-induced oxime transesterification, leading to an acyl oxime intermediate that undergoes a fully catalytic nonself-propagating Beckmann rearrangement mechanism (Mo et al., 2018).

Sensing and Complexation with Carbohydrates

A new class of carbohydrate-binding boronic acids has been introduced, where ortho-hydroxymethyl phenylboronic acid (boronophthalide) surpasses the traditional dialkylamino (Wulff-type) analogues in solubility and efficiency in complexing glycosides under neutral conditions. These findings highlight the potential of using these boronic acids in designing receptors and sensors for cell-surface glycoconjugates, offering new avenues for selective recognition and sensing applications (Dowlut & Hall, 2006).

Utility in Environmental and Material Science

Research on boronic acid derivatives has expanded into environmental and material science, with applications in creating new materials and sensors for detecting biologically relevant species. This versatility is due to the unique reactivity profile of boronic acids, such as their ability to form reversible covalent bonds with diols and nucleophilic species, making them ideal candidates for developing advanced materials and environmental sensors (Guo et al., 2012).

作用機序

Target of Action

The primary target of [2-(Phenoxymethyl)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium (0) catalyst, through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction allows for the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to the advancement of organic synthesis .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, requires mild and functional group tolerant reaction conditions . Additionally, the stability of this compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups .

Safety and Hazards

将来の方向性

Boronic acids have found widespread use in molecular sciences, ranging from synthetic organic and supramolecular chemistry to medicinal chemistry and chemical biology . Their broad applications and increasing interest suggest a promising future for the development and application of “[2-(Phenoxymethyl)phenyl]boronic acid” and related compounds.

特性

IUPAC Name |

[2-(phenoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9,15-16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROFDLKZYPPYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

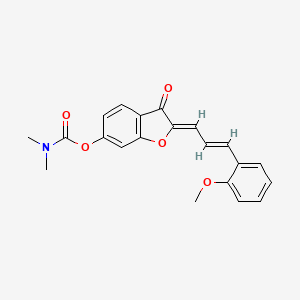

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2985474.png)

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2985480.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)

![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2985489.png)

![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)

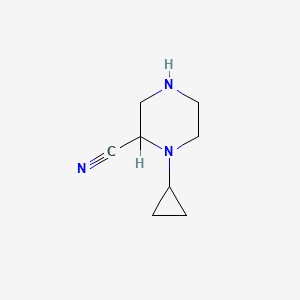

![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)